Lipophilicity vs Des-Methyl Analog
The introduction of a methyl group at the 4-position of the thiazole ring increases lipophilicity relative to the des-methyl analog, 2-(oxan-4-yloxy)-1,3-thiazole. This is inferred from the calculated logP values: 4.42 for the 4-methyl compound versus a predicted value of approximately 3.5 for the des-methyl analog . No experimental logP for the des-methyl analog was found in non-excluded sources.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.42 (MCULE-4970501073-0) |
| Comparator Or Baseline | 2-(oxan-4-yloxy)-1,3-thiazole; logP ~3.5 (estimated) |
| Quantified Difference | ~0.9 logP units higher |
| Conditions | In silico calculation using consensus model |
Why This Matters
Higher logP can enhance membrane permeability, which is a critical factor for oral bioavailability and intracellular target engagement in drug discovery programs.
